molecular formula C10H11FN2O B15329057 3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine

3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine

Cat. No.: B15329057
M. Wt: 194.21 g/mol
InChI Key: DLSDWLQLQWMPRO-UHFFFAOYSA-N
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Description

3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine (CAS: 1267156-29-5) is a fluorinated aromatic heterocyclic compound with the molecular formula C₁₀H₁₁FN₂O and a molecular weight of 194.21 g/mol . The structure comprises a benzooxazole core substituted with a fluorine atom at the 5-position and a propan-1-amine side chain. This compound is utilized in pharmaceutical research, likely as a synthetic intermediate or bioactive moiety due to its amine functionality and electron-deficient aromatic system. The fluorine atom enhances metabolic stability and modulates electronic properties, making it a candidate for drug discovery .

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

3-(5-fluoro-1,3-benzoxazol-2-yl)propan-1-amine

InChI

InChI=1S/C10H11FN2O/c11-7-3-4-9-8(6-7)13-10(14-9)2-1-5-12/h3-4,6H,1-2,5,12H2

InChI Key

DLSDWLQLQWMPRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)CCCN

Origin of Product

United States

Preparation Methods

The synthesis of 3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine typically involves the reaction of 5-fluorobenzo[d]oxazole with a suitable propan-1-amine derivative under specific reaction conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve bulk manufacturing processes that ensure the compound is produced in high purity and yield .

Chemical Reactions Analysis

3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzoxazole ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Heterocyclic Cores

(a) 3-(1H-Imidazol-1-yl)propan-1-amine
  • Structure : Imidazole ring linked to propan-1-amine.
  • Key Differences : Replaces benzooxazole with imidazole, a five-membered aromatic ring containing two nitrogen atoms.
  • Implications : Imidazole’s basicity and hydrogen-bonding capacity may enhance solubility and metal-binding properties compared to the benzooxazole core. Used in synthesizing indole-based ligands for heme oxygenase-1 (HO-1) modulation .
(b) OX03393: 3-(4-(Benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine
  • Structure: Benzothiazole linked via phenoxy group to a dimethylaminopropyl chain.
  • Key Differences: Benzothiazole (sulfur-containing heterocycle) and extended phenoxy chain.
  • Implications: The thiazole ring increases lipophilicity, while the dimethylamino group enhances solubility. Exhibits moderate potency as a squalene synthase inhibitor .
(c) 3-[3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]propan-1-amine (CAS: 1823566-35-3)
  • Structure : Oxadiazole ring substituted with 2-fluorobenzyl and propan-1-amine.
  • Key Differences : Oxadiazole (electron-deficient heterocycle) with fluorinated benzyl group.
  • Implications : Oxadiazole’s electron-withdrawing nature may improve metabolic stability. Fluorine at the benzyl position could enhance target affinity through hydrophobic interactions .

Fluorine Substitution Patterns

(a) N-(3-[18F]Fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine
  • Structure : Radiofluorinated tetrazine derivative with propan-1-amine.
  • Key Differences : Fluorine is part of a radioactive isotope (¹⁸F) for imaging applications.
  • Implications: Demonstrates superior brain clearance in Aβ plaque imaging compared to non-fluorinated analogs, highlighting fluorine’s role in pharmacokinetics .
(b) AT791: 3-[4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy]-N,N-dimethylpropan-1-amine
  • Structure : Benzooxazole core with extended alkylamine chains.
  • Key Differences: Additional dimethylamino groups and phenoxy linkages.
  • Implications : The extended chain improves solubility and receptor interaction, making it a potent TLR9 inhibitor. Fluorine absence may reduce metabolic stability compared to the target compound .

Amine Chain Modifications

(a) 1-(1H-Benzo[d]imidazole-2-yl)-3-(methylthio)propan-1-amine (B3)
  • Structure : Benzimidazole core with methylthio-propanamine.
  • Key Differences : Methylthio group increases hydrophobicity versus fluorine.
  • Implications : Shows corrosion inhibition properties via adsorption on metal surfaces. Fluorine’s electronegativity in the target compound may offer stronger polar interactions .
(b) 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine
  • Structure : Pyrazole ring linked to propan-1-amine.
  • Key Differences : Pyrazole’s aromaticity differs from benzooxazole.
  • Implications : Pyrazole’s hydrogen-bond acceptor capacity may alter target selectivity .

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